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Compound of Interest

Compound Name: JNJ-37822681

Cat. No.: B1673015

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-37822681 is a novel, potent, and highly selective antagonist of the dopamine D2 receptor,
distinguished by its rapid dissociation kinetics.[1][2] This characteristic has positioned it as a
significant tool in neuroscience research and a candidate for the development of antipsychotic
therapeutics with a potentially improved side-effect profile, particularly concerning
extrapyramidal symptoms (EPS).[3][4] Initially investigated for the treatment of schizophrenia
and bipolar disorder, emerging research has also revealed its activity as a neuronal Kv7
potassium channel opener, suggesting a potential for therapeutic repurposing in conditions
such as epilepsy.[5][6]

This technical guide provides a comprehensive overview of INJ-37822681, consolidating its
chemical properties, pharmacological data, and detailed experimental protocols for its study.

Chemical and Physical Properties

JNJ-37822681, with the chemical name N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-
(trifluoromethyl)pyridazin-3-amine, is a small molecule with the following properties:[7][8]
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Property Value

CAS Number 935776-74-2[8]

Molecular Formula C17H17F5N4[7]

Molecular Weight 372.34 g/mol [7]
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-

UPAC Name yI]-[G-EErifIuoromethr;l)py):izjazini]-z;ine[ﬂ

Appearance Solid[9]

Solubility Soluble in DMSOI[9]

Pharmacology and Mechanism of Action

JNJ-37822681 exhibits a dual mechanism of action, primarily as a dopamine D2 receptor
antagonist and secondarily as a Kv7 channel opener.

Dopamine D2 Receptor Antagonism

The primary mechanism of action of INJ-37822681 is its potent and specific antagonism of the
dopamine D2 receptor.[3][5] Its fast dissociation from the D2 receptor is a key feature,
hypothesized to contribute to a lower incidence of extrapyramidal symptoms compared to
traditional antipsychotics.[3]

Dopamine D2 Receptor Signaling Pathway
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Caption: Antagonism of the Dopamine D2 Receptor by JNJ-37822681.

Neuronal Kv7 Channel Opening

Recent studies have identified JINJ-37822681 as an opener of neuronal Kv7 (KCNQ)
potassium channels.[6] This action leads to hyperpolarization of the neuronal membrane,
reducing neuronal excitability. This secondary mechanism is being explored for its potential in
treating epilepsy and other neuronal hyperexcitability disorders.[6]

Kv7 Channel Modulation by JNJ-37822681
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Caption: INJ-37822681 as a Kv7 potassium channel opener.

Quantitative Pharmacological Data

The following tables summarize key in vitro and in vivo pharmacological data for INJ-
37822681.

Table 1: In Vitro Receptor Binding Affinity

Receptor Parameter Value (nM)
Dopamine D2L Ki 158[5]
Dopamine D3 Ki 1159[10]
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Table 2: In Vivo Efficacy in Animal Models of Psychosis

Animal Model Parameter Value (mgl/kg)

Rat Brain D2 Receptor

ED50 0.39[3][5]
Blockade
Apomorphine-induced

ED50 0.19[3][5]
Stereotypy (Rat)
D-amphetamine-induced

_ ED50 1.0[5]

Hyperlocomotion (Rat)
Phencyclidine-induced

ED50 4.7[9]

Hyperlocomotion (Rat)

Table 3: Human Dopamine D2 Receptor Occupancy (PET Imaging)

Oral Dose Receptor Occupancy (%)
2 mg 9 -19[11]
20 mg 60 - 74[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize INJ-
37822681.

Radioligand Binding Assay for Dopamine D2 Receptor
Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of INJ-
37822681 for the dopamine D2 receptor using a radiolabeled ligand such as [3H]-spiperone.

Radioligand Binding Assay Workflow
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Caption: Workflow for a competitive radioligand binding assay.

Materials:

HEK293 cells stably expressing human dopamine D2 receptors

[3H]-spiperone (radioligand)

JNJ-37822681 (test compound)

(+)-Butaclamol (for non-specific binding)

Assay Buffer: 50 mM Tris-HCI, 120 mM NacCl, 5 mM KCI, 2 mM CaCl2, 1 mM MgCI2, pH 7.4

Wash Buffer: Cold 50 mM Tris-HCI, pH 7.4
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e Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
» Scintillation cocktail and liquid scintillation counter
Procedure:

 Membrane Preparation: Homogenize HEK293-D2 cells in ice-cold buffer and centrifuge to
pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.

o Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]-spiperone
(typically at its Kd concentration), and varying concentrations of INJ-37822681. For total
binding, omit INJ-37822681. For non-specific binding, add a high concentration of (+)-
butaclamol.

e Incubation: Add the D2 receptor membrane preparation to each well to initiate the binding
reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.

 Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters
using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound
radioligand.

e Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the
radioactivity using a liquid scintillation counter.

o Data Analysis: Calculate specific binding by subtracting non-specific binding from total
binding. Plot the percentage of specific binding against the logarithm of the JINJ-37822681
concentration and fit the data to a sigmoidal dose-response curve to determine the IC50
value. Calculate the Ki value using the Cheng-Prusoff equation.

Amphetamine-Induced Hyperlocomotion in Rats

This in vivo model is used to assess the antipsychotic potential of compounds by measuring
their ability to reverse the hyperlocomotion induced by amphetamine, a dopamine-releasing
agent.

Procedure:

e Animals: Use adult male Sprague-Dawley rats.
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e Habituation: Habituate the rats to the open-field arenas for at least 30 minutes for 2-3 days
prior to testing.

e Drug Administration: On the test day, administer INJ-37822681 or vehicle via the desired
route (e.g., intraperitoneal, oral).

o Amphetamine Challenge: After a specified pretreatment time (e.g., 30-60 minutes),
administer d-amphetamine (e.g., 1.0-1.5 mg/kg, subcutaneous) to induce hyperlocomotion.

e Locomotor Activity Recording: Immediately place the rats in the open-field arenas and record
their locomotor activity for 60-90 minutes using an automated activity monitoring system.

» Data Analysis: Analyze the total distance traveled, time spent mobile, and other relevant
parameters. Compare the activity of the INJ-37822681-treated groups to the vehicle-treated,
amphetamine-challenged group.

Dopamine D2 Receptor Occupancy using PET Imaging

Positron Emission Tomography (PET) with the radioligand [11C]raclopride is used to quantify
the in vivo occupancy of dopamine D2 receptors by JNJ-37822681 in the human brain.

Procedure:

o Subject Preparation: Subjects should be healthy volunteers. Obtain informed consent.
Subjects should abstain from caffeine, alcohol, and nicotine before the scan.

e PET Scan Protocol:

o Abaseline PET scan with [11C]raclopride is performed to measure baseline D2 receptor
availability.

o JNJ-37822681 is administered orally at various single doses.

o Asecond PET scan with [11C]raclopride is performed at a time corresponding to the peak
plasma concentration of JINJ-37822681.

e Image Acquisition: A dynamic PET scan is acquired for 60-90 minutes following the
intravenous bolus injection of [11C]raclopride.
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o Data Analysis:

o The binding potential (BPND) of [L1C]raclopride in the striatum is calculated using a
reference tissue model, with the cerebellum as the reference region.

o Receptor occupancy is calculated as the percentage reduction in BPND after INJ-
37822681 administration compared to the baseline scan.

Whole-Cell Patch-Clamp Electrophysiology for Kv7
Channels

This technique is used to measure the effect of INJ-37822681 on the activity of Kv7 channels
expressed in a heterologous system like HEK293 cells.

Procedure:

e Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with
plasmids encoding the desired Kv7 channel subunits (e.g., Kv7.2/7.3).

» Electrophysiological Recording:

o Obtain whole-cell patch-clamp recordings from transfected cells 24-48 hours after
transfection.

o Use an appropriate internal (pipette) solution and external (bath) solution.

o Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing
voltage steps to elicit Kv7 currents.

o Drug Application: After obtaining a stable baseline recording, perfuse the bath with a solution
containing JNJ-37822681 at various concentrations.

o Data Analysis: Measure the amplitude of the Kv7 currents before and after the application of
JNJ-37822681. Plot the percentage increase in current against the drug concentration to
determine the EC50 value.

Synthesis Outline
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A plausible synthetic route for INJ-37822681 can be envisioned based on the synthesis of
similar pyridazine-containing compounds. The key steps would likely involve the formation of
the pyridazine core, followed by the attachment of the piperidine moiety and the final N-
alkylation with the 3,4-difluorobenzyl group.

Plausible Synthetic Pathway for INJ-37822681

Formation of the
6-(trifluoromethyl)pyridazin-3-amine core

'

Coupling with a protected
4-aminopiperidine derivative
Deprotection of the
piperidine nitrogen

y

N-alkylation with
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-
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Caption: A generalized synthetic scheme for INJ-37822681..

Conclusion

JNJ-37822681 is a valuable pharmacological tool with a well-characterized profile as a fast-
dissociating dopamine D2 receptor antagonist. Its unique properties make it a subject of
continued interest for the development of novel antipsychotics. Furthermore, its newly
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discovered activity as a Kv7 channel opener opens exciting avenues for its potential application
in other neurological disorders. The data and protocols presented in this guide are intended to
facilitate further research and development efforts related to this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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